molecular formula C11H12N2O2S B14515360 N-(3-Oxothiomorpholin-2-yl)benzamide CAS No. 62758-29-6

N-(3-Oxothiomorpholin-2-yl)benzamide

Cat. No.: B14515360
CAS No.: 62758-29-6
M. Wt: 236.29 g/mol
InChI Key: MFYVJJXUMFAFLI-UHFFFAOYSA-N
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Description

N-(3-Oxothiomorpholin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a thiomorpholine ring with an oxo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxothiomorpholin-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with thiomorpholine derivatives. One common method involves the reaction of 3-oxothiomorpholine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxothiomorpholin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Oxothiomorpholin-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Oxothiomorpholin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and activation of glucokinase.

    2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.

    3-acetoxy-2-methylbenzamide: Known for its potential anticancer properties

Uniqueness

N-(3-Oxothiomorpholin-2-yl)benzamide stands out due to its unique thiomorpholine ring with an oxo substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and potential therapeutic benefits .

Properties

CAS No.

62758-29-6

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(3-oxothiomorpholin-2-yl)benzamide

InChI

InChI=1S/C11H12N2O2S/c14-9(8-4-2-1-3-5-8)13-11-10(15)12-6-7-16-11/h1-5,11H,6-7H2,(H,12,15)(H,13,14)

InChI Key

MFYVJJXUMFAFLI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C(=O)N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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